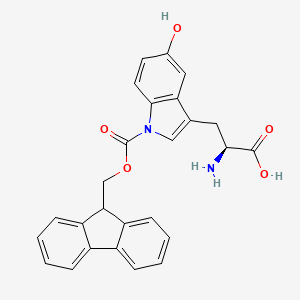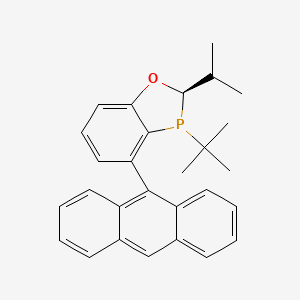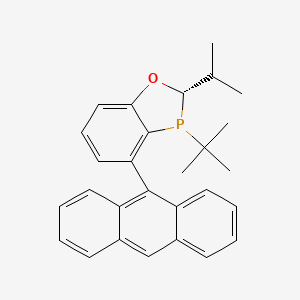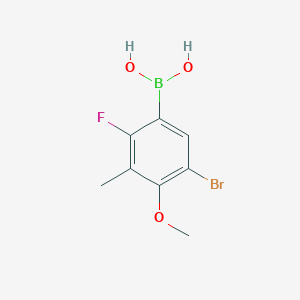
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H9BBrFO3. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound is characterized by its bromine, fluorine, methoxy, and methyl substituents on the phenyl ring, which impart unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-2-fluoro-4-methoxy-3-methylbenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the bromine atom
科学的研究の応用
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Medicinal Chemistry: Synthesis of pharmaceutical intermediates and active compounds
Material Science: Preparation of functional materials, such as polymers and liquid crystals
Chemical Biology: Development of probes and sensors for biological studies
Agricultural Chemistry: Synthesis of agrochemicals and pesticides
作用機序
The mechanism of action of (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
類似化合物との比較
(5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid can be compared with other boronic acids, such as:
4-Methoxyphenylboronic Acid: Lacks the bromine and fluorine substituents, resulting in different reactivity and applications.
5-Fluoro-2-methylphenylboronic Acid: Similar structure but without the methoxy group, affecting its chemical properties and reactivity.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of bromine and fluorine, leading to distinct reactivity and applications.
These comparisons highlight the unique combination of substituents in this compound, which imparts specific reactivity and versatility in various chemical reactions and applications.
特性
IUPAC Name |
(5-bromo-2-fluoro-4-methoxy-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO3/c1-4-7(11)5(9(12)13)3-6(10)8(4)14-2/h3,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTXGWMJYQIRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)C)OC)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8203778.png)
![1-((4AR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8203786.png)
![4-[3-[5-[5-[3,5-bis(4-carboxyphenyl)phenyl]thiophen-2-yl]thiophen-2-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8203787.png)
![(3AS,3a'S,7aS,7a'S)-2,2'-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B8203797.png)
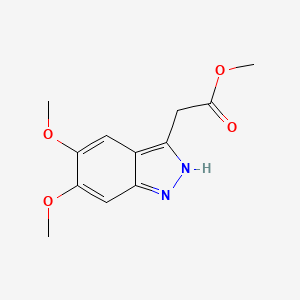
![(3AS,3'aS,7aS,7'aS)-2,2'-[[(1R,3R)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)]bis[octahydro-1,3-diphenyl-1H-1,3,2-benzodiazaphosphole]](/img/structure/B8203802.png)
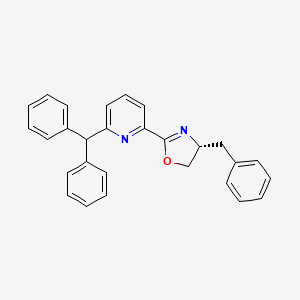

![(3aS,3'aS,8aR,8'aR)-8,8a,8',8'a-Tetrahydro-3aH,3'aH-2,2'-biindeno[1,2-d]oxazole](/img/structure/B8203821.png)
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(E)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8203826.png)
